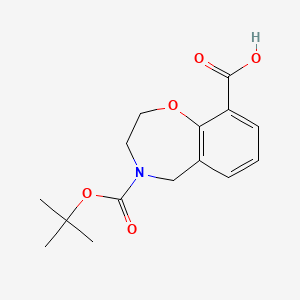

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid

Vue d'ensemble

Description

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid is a complex organic compound that features a benzoxazepine ring system. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which adds to the compound’s versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid typically involves the formation of the benzoxazepine ring followed by the introduction of the Boc protecting group. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzoxazepine ring. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and scalable method .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: The Boc group is typically removed using strong acids like TFA or HCl.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Drug Discovery

The compound is utilized in the design of novel pharmacological agents due to its ability to serve as a building block for more complex structures. Its benzoxazepine core is particularly appealing for creating compounds with potential therapeutic effects.

Case Study : A study demonstrated that derivatives of benzoxazepines exhibit significant activity against various biological targets, including receptors involved in metabolic regulation. The incorporation of the tert-butoxycarbonyl group enhances the stability and solubility of these compounds, making them suitable candidates for further development .

Synthesis of Bioactive Molecules

The compound acts as a versatile intermediate in organic synthesis. It can undergo various transformations to yield derivatives with enhanced biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Functionalized benzoxazepines |

| Cyclization | Heat or microwave-assisted methods | Tricyclic scaffolds |

| Reduction | Catalytic hydrogenation | Saturated derivatives |

Development of Anticancer Agents

Research indicates that modifications of the benzoxazepine structure can lead to compounds with anticancer properties. The ability to alter functional groups allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

Case Study : A derivative synthesized from 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid was tested against cancer cell lines and showed promising cytotoxic activity. The study highlighted the importance of structure-activity relationships in developing effective anticancer therapies .

Neuropharmacology

The compound's structural features are conducive to exploring its effects on neurological targets. Research has indicated potential applications in treating neurodegenerative diseases.

Data Table: Neuropharmacological Studies

Mécanisme D'action

The mechanism of action of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting carbocation can undergo various transformations, depending on the reaction conditions. The Boc group is particularly useful because it can be easily removed, allowing for subsequent chemical modifications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(tert-Butoxycarbonyl)phenylboronic acid: Another compound featuring the Boc protecting group, used in similar synthetic applications.

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate: Utilized in organic synthesis for its stability and reactivity.

Uniqueness

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid is unique due to its benzoxazepine ring system, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Activité Biologique

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (CAS Number: 1142210-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₅

- Molecular Weight : 295.32 g/mol

- Structural Characteristics : The compound features a benzoxazepine core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit significant antitumor properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

Benzoxazepine derivatives have been reported to possess antibacterial and antifungal activities:

- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways.

- Research Findings : In vitro assays revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for cell proliferation.

- Receptor Interaction : It has been suggested that this compound interacts with specific receptors that mediate cellular responses to growth factors.

Comparative Analysis of Related Compounds

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-10(9-16)5-4-6-11(12)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKYZAIXJTXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.